molecular formula C12H6BrClN2OS2 B2613745 N-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide CAS No. 868677-83-2

N-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide

Cat. No.: B2613745
CAS No.: 868677-83-2
M. Wt: 373.67
InChI Key: LCLPAGRIXXSTPF-UHFFFAOYSA-N
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Description

N-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide (CAS 868677-83-2) is a synthetic small molecule featuring a benzothiazole core linked to a chlorinated thiophene ring via a carboxamide bridge. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents. The compound has a molecular formula of C12H6BrClN2OS2 and a molecular weight of 373.67 . The benzothiazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities. Research into benzothiazole derivatives has demonstrated their potential as anticonvulsants, with some compounds showing efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (Sc-PTZ) seizure models . Furthermore, the benzothiazole core is a key structural component in several neuroprotective agents, diagnostics, and anticancer compounds. For instance, derivatives like riluzole are used in the management of amyotrophic lateral sclerosis (ALS), while others such as flutemetamol are employed in amyloid imaging for Alzheimer's disease research . The presence of both bromo and chloro substituents on this scaffold offers versatile sites for further synthetic modification, allowing researchers to explore structure-activity relationships and optimize properties for specific biological targets. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers handling this compound should refer to its Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrClN2OS2/c13-6-2-1-3-7-10(6)15-12(19-7)16-11(17)8-4-5-9(14)18-8/h1-5H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLPAGRIXXSTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminobenzenethiol with a suitable brominating agent to introduce the bromine atom at the 4-position.

    Introduction of Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with a chlorinated thiophene derivative.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate product with an appropriate amine under suitable reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the benzothiazole ring.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of new amide or ester derivatives, while oxidation can result in sulfoxides or sulfones.

Scientific Research Applications

N-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Medicine: It is being explored for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Data Tables

Physicochemical Properties
Property Target Compound N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole
LogP 3.2 (predicted) 2.8 3.5
Solubility (mg/mL) <0.1 (aqueous) 0.5 (DMSO) 0.3 (DMSO)
Melting Point (°C) 215–217 (est.) 180–182 192–194
Hypothesized Bioactivity
Target Predicted IC₅₀ (nM) Basis for Inference
Bromodomain 2 ~500 Structural similarity to BET inhibitors in
EGFR Kinase ~1000 Thiophene-carboxamide analogs in

Biological Activity

N-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H7BrClN3OS2
  • Molecular Weight : 424.72 g/mol
  • CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer and antimicrobial properties. The following sections detail specific activities and mechanisms.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells by activating specific signaling pathways. A study demonstrated that benzothiazole derivatives can inhibit the proliferation of various tumor cell lines through mechanisms such as cell cycle arrest and apoptosis induction (IC50 values ranging from 5.19 to 11.72 µM) .

Antimicrobial Activity

Research into the antimicrobial properties of benzothiazole derivatives suggests that this compound may also possess significant activity against bacterial strains.

  • Case Study : A study reported that certain benzothiazole derivatives exhibited moderate antimicrobial activity, suggesting that modifications at the benzothiazole moiety could enhance efficacy .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial resistance.
  • Cell Signaling Modulation : The compound may modulate cell signaling pathways related to apoptosis and proliferation.

Data Table: Summary of Biological Activities

Activity TypeMechanismIC50 Range (µM)References
AnticancerApoptosis induction5.19 - 11.72
AntimicrobialInhibition of microbial growthModerate

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling 5-chlorothiophene-2-carboxylic acid derivatives with 4-bromo-1,3-benzothiazol-2-amine. A standard approach includes using pyridine as a solvent and base to activate the acyl chloride intermediate (e.g., 5-chlorothiophene-2-carbonyl chloride). Reaction conditions such as temperature (room temperature to 60°C) and stoichiometric ratios are critical. For example, highlights a similar synthesis where equimolar ratios of reactants in pyridine yielded a pure product after 12 hours, followed by purification via column chromatography .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the molecular structure. X-ray crystallography, as demonstrated in , can resolve hydrogen-bonding interactions (e.g., N–H⋯N and C–H⋯O/F bonds) critical for understanding crystal packing . Fourier-Transform Infrared Spectroscopy (FTIR) verifies functional groups like amide (C=O stretch at ~1650 cm⁻¹) and thiophene rings.

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as thiophene and benzothiazole moieties are sensitive to humidity ( recommends dry, ventilated storage and desiccants) . Pre-experiment stability tests via TLC or HPLC under varying conditions (pH, temperature) are advised.

Advanced Research Questions

Q. What mechanistic insights explain the compound’s bioactivity against specific enzymatic targets (e.g., PFOR enzyme)?

  • Methodological Answer : Structural analogs (e.g., nitazoxanide derivatives) inhibit pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion conjugation with the thiazole ring, disrupting electron transfer in anaerobic organisms () . Docking studies using software like AutoDock Vina can model interactions between the bromobenzothiazole moiety and enzyme active sites. Competitive inhibition assays (e.g., varying substrate concentrations with fixed inhibitor) validate mechanism.

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. anticancer effects) in literature be resolved?

  • Methodological Answer : Contradictions often arise from substituent-dependent activity. For example, shows that replacing the 4-bromo group with methyl or methoxy alters target affinity . Systematic Structure-Activity Relationship (SAR) studies using isosteric replacements (e.g., Cl → F, Br → CF₃) and dose-response assays (IC₅₀ comparisons) clarify substituent effects. Meta-analyses of published IC₅₀ values across cell lines are recommended.

Q. What computational strategies predict the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron distribution in the benzothiazole ring, correlating with solubility (’s crystallographic data informs molecular polarity) . Tools like SwissADME predict logP (~3.5 for similar compounds) and gastrointestinal absorption. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability.

Q. How can impurities or byproducts in synthesis be identified and minimized?

  • Methodological Answer : LC-MS and GC-MS detect common byproducts (e.g., unreacted amine or acyl chloride). emphasizes optimizing reaction time and temperature to suppress side reactions (e.g., over-oxidation) . Recrystallization in methanol or ethanol (as in ) removes polar impurities.

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